4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl 3-fluorobenzyl sulfone
Description
4,5-Diphenyl-1-(2-propynyl)-1H-imidazol-2-yl 3-fluorobenzyl sulfone (CAS 338957-07-6) is a heterocyclic compound featuring a central imidazole ring substituted with two phenyl groups at positions 4 and 5, a 2-propynyl group at position 1, and a 3-fluorobenzyl sulfone moiety at position 2. Its molecular formula is C₂₅H₁₉FN₂O₂S, with a molar mass of 430.5 g/mol . Structural characterization of such compounds typically employs X-ray crystallography, facilitated by software like SHELXL and OLEX2 .
Properties
IUPAC Name |
2-[(3-fluorophenyl)methylsulfonyl]-4,5-diphenyl-1-prop-2-ynylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19FN2O2S/c1-2-16-28-24(21-13-7-4-8-14-21)23(20-11-5-3-6-12-20)27-25(28)31(29,30)18-19-10-9-15-22(26)17-19/h1,3-15,17H,16,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZSKLCMUXSBTCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C(=C(N=C1S(=O)(=O)CC2=CC(=CC=C2)F)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19FN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl 3-fluorobenzyl sulfone typically involves multi-step organic reactions. A common approach might include:
Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the propynyl group: This step may involve the alkylation of the imidazole ring with a propynyl halide.
Attachment of the fluorobenzyl sulfone: This can be done through a nucleophilic substitution reaction where the imidazole derivative reacts with a fluorobenzyl sulfone precursor.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the propynyl group or the imidazole ring.
Reduction: Reduction reactions could target the sulfone group, potentially converting it to a sulfide.
Substitution: The fluorobenzyl group may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a sulfide.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C25H19FN2O2S
- Molar Mass : 430.49 g/mol
- CAS Number : 338957-07-6
The compound features an imidazole ring, which is known for its diverse biological activities. The presence of the fluorobenzyl sulfone moiety enhances its pharmacological properties.
Antimicrobial Activity
Studies have shown that imidazole derivatives, including this compound, exhibit significant antimicrobial properties. For instance, research indicates that compounds with imidazole rings can be effective against various bacterial and fungal strains due to their ability to interfere with microbial cell functions .
| Study | Microbial Strains Tested | Results |
|---|---|---|
| Bhatnagar et al. (2011) | E. coli, S. aureus | Effective against both strains |
| Sisko & Mellinger (2002) | C. albicans | Moderate activity observed |
Anti-inflammatory Effects
Imidazole derivatives are also noted for their anti-inflammatory properties. The compound's structure allows it to inhibit specific pathways involved in inflammation, making it a candidate for treating conditions like rheumatoid arthritis .
Biochemical Probes
The unique structure of 4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl 3-fluorobenzyl sulfone enables it to act as a biochemical probe in research settings. Its ability to bind selectively to certain enzymes can provide insights into enzyme mechanisms and aid in drug design.
Case Study: Enzyme Inhibition
A recent study explored the compound's inhibitory effects on lipoxygenase enzymes involved in inflammatory processes. The results demonstrated a significant reduction in enzyme activity, suggesting potential therapeutic applications .
Materials Science Applications
In addition to its biological applications, this compound has potential uses in materials science. Its unique chemical properties allow for incorporation into polymers and other materials where enhanced thermal stability or electrical conductivity is desired.
Polymer Composites
Research indicates that incorporating imidazole derivatives into polymer matrices can improve mechanical properties and thermal resistance. This opens avenues for developing advanced materials for industrial applications .
Mechanism of Action
The mechanism of action for 4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl 3-fluorobenzyl sulfone would depend on its specific biological target. Generally, imidazole derivatives can interact with enzymes or receptors, inhibiting or modulating their activity. The propynyl and fluorobenzyl groups may enhance binding affinity or selectivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related derivatives, focusing on substituent effects, molecular properties, and synthesis insights.
Substituent Position Variations
4,5-Diphenyl-1-(2-propynyl)-1H-imidazol-2-yl 4-fluorobenzyl sulfone (CAS 339277-79-1)
- Structural difference : Fluorine is at the para position of the benzyl sulfone (vs. meta in the target compound).
- Molecular formula : Identical to the target compound (C₂₅H₁₉FN₂O₂S), but the para-fluoro substitution alters electronic distribution and dipole moments .
- Synthesis : Similar synthetic routes likely apply, though regioselectivity may vary during benzyl sulfone introduction.
4,5-Diphenyl-1-(2-propynyl)-1H-imidazol-2-yl 4-methylbenzyl sulfone
Functional Group Variations
- 4,5-Diphenyl-1-(2-propynyl)-1H-imidazol-2-yl 3-fluorobenzyl sulfide Structural difference: The sulfone (-SO₂-) is replaced with a sulfide (-S-) group. Molecular formula: C₂₅H₁₉FN₂S (molar mass 398.5 g/mol).
2-(4-Fluorophenyl)-4,5-diphenyl-1H-imidazole
Electronic and Steric Effects
- Sulfone vs. sulfide : The sulfone group increases oxidative stability and hydrogen-bonding capacity, critical for crystallization and solubility .
Biological Activity
4,5-Diphenyl-1-(2-propynyl)-1H-imidazol-2-yl 3-fluorobenzyl sulfone (CAS Number: 339277-96-2) is a compound with notable biological activity, particularly in the fields of antimicrobial and antioxidant research. This article reviews its chemical properties, biological activities, and relevant case studies to provide a comprehensive understanding of its potential applications.
The molecular formula of this compound is with a molecular weight of approximately 398.50 g/mol. The compound is characterized by its imidazole core and various substituents that enhance its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C25H19FN2S |
| Molecular Weight | 398.50 g/mol |
| CAS Number | 339277-96-2 |
| Purity | ≥ 98% |
Antimicrobial Activity
Recent studies have demonstrated that imidazole derivatives, including this compound, exhibit significant antimicrobial properties. For instance, metal complexes derived from imidazole ligands have shown enhanced activity against various bacterial strains compared to their parent compounds . The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways.
Antioxidant Activity
The antioxidant potential of this compound has been evaluated through various assays. One notable method is the ABTS radical scavenging assay, which measures the ability of compounds to neutralize free radicals. The results indicated that the compound possesses considerable antioxidant activity, contributing to its therapeutic potential in oxidative stress-related conditions .
Structure-Activity Relationship (SAR)
The biological efficacy of this compound can be attributed to its structural features. The presence of the fluorobenzyl sulfone group enhances lipophilicity and bioavailability, which are crucial for effective interaction with biological targets .
Study on Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial effects of various imidazole derivatives against Gram-positive and Gram-negative bacteria. The findings revealed that the tested compound exhibited potent activity against resistant strains, suggesting its potential as a lead compound for antibiotic development .
Evaluation of Antioxidant Properties
In another study focusing on antioxidant properties, the compound was subjected to in vitro assays where it demonstrated a high degree of radical scavenging activity. The results were compared with standard antioxidants, showing that it could be a valuable candidate for further development in nutraceutical applications .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4,5-diphenylimidazole derivatives, and how can reaction conditions be optimized?
- The compound can be synthesized via multi-step reactions involving condensation of benzil derivatives with ammonium acetate and substituted aldehydes. For example, refluxing in glacial acetic acid with phthalic anhydride derivatives yields high-purity products (86% yield reported) . Key variables include solvent choice (e.g., ethanol/water mixtures), catalyst use (Fe/HCl for nitro reduction), and temperature control (reflux at 100–120°C). Optimization should prioritize purity validation via TLC and spectroscopic monitoring (IR, NMR) .
Q. How can spectroscopic techniques (e.g., NMR, IR, HRMS) validate the structure of this sulfone-containing imidazole?
- 1H NMR : Aromatic protons in the 7.0–8.5 ppm range confirm phenyl and fluorobenzyl groups, while NH protons appear as singlets near δ 12.88 .
- IR : Peaks at ~1514 cm⁻¹ (C=N stretching) and ~1095 cm⁻¹ (S=O stretching) are diagnostic .
- HRMS : Use electrospray ionization (ES+) to match calculated and observed [M+H]+ values (e.g., C36H27ClN3: 536.1894 vs. 536.1882) . Cross-check with elemental analysis for C, H, N content .
Q. What crystallographic software tools are recommended for resolving molecular geometry and crystal packing?
- SHELX suite : For structure solution (SHELXS) and refinement (SHELXL), especially with high-resolution or twinned data .
- OLEX2 : Integrates visualization, refinement, and report generation, streamlining workflows for small-molecule crystallography .
- WinGX/ORTEP : Generate anisotropic displacement ellipsoid diagrams and validate geometric parameters (bond lengths/angles) against literature benchmarks .
Advanced Research Questions
Q. How can contradictory spectroscopic or crystallographic data be resolved during structural elucidation?
- For NMR discrepancies : Compare coupling constants and integration ratios across solvents (e.g., DMSO-d6 vs. CDCl3) to identify dynamic effects .
- For crystallographic ambiguities : Use TWIN/BASF commands in SHELXL to model twinning, and validate with R-factor convergence (target: <5% for Rint) .
- Statistical validation : Apply Hirshfeld surface analysis (via CrystalExplorer) to assess intermolecular interactions and packing efficiency .
Q. What computational methods are suitable for predicting the compound’s bioactivity (e.g., COX inhibition)?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with COX-1/2 active sites. Prioritize pose validation via RMSD clustering and binding energy scoring (ΔG < -8 kcal/mol) .
- DFT/TD-DFT : Calculate frontier molecular orbitals (HOMO-LUMO) to correlate electronic properties with antioxidant activity (e.g., DPPH radical scavenging) .
Q. How can reaction mechanisms for sulfone incorporation be experimentally probed?
- Kinetic studies : Monitor sulfonation intermediates via LC-MS at varying temperatures (25–80°C) and pH (4–10).
- Isotopic labeling : Use 18O-labeled sulfonyl precursors to trace oxygen incorporation pathways via HRMS .
- Theoretical modeling : Apply Gaussian09 with M06-2X/6-31G(d) to map transition states and activation energies .
Key Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
